molecular formula C11H13N3 B13339252 2-Ethyl-5-(1H-imidazol-4-yl)aniline

2-Ethyl-5-(1H-imidazol-4-yl)aniline

Cat. No.: B13339252
M. Wt: 187.24 g/mol
InChI Key: YPYYLORGQDTZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(1H-imidazol-4-yl)aniline is a heterocyclic compound that features an imidazole ring substituted with an ethyl group and an aniline moiety. Imidazoles are an important class of compounds in organic chemistry due to their presence in many biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(1H-imidazol-4-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroimidazoles, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Ethyl-5-(1H-imidazol-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with an imidazole side chain.

    Metronidazole: An antibiotic and antiprotozoal medication.

    Clotrimazole: An antifungal agent.

Uniqueness

2-Ethyl-5-(1H-imidazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, the presence of both an ethyl group and an aniline moiety allows for unique interactions and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-ethyl-5-(1H-imidazol-5-yl)aniline

InChI

InChI=1S/C11H13N3/c1-2-8-3-4-9(5-10(8)12)11-6-13-7-14-11/h3-7H,2,12H2,1H3,(H,13,14)

InChI Key

YPYYLORGQDTZNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=CN=CN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.